molecular formula C13H13BrN2O3 B14238403 (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid CAS No. 252026-09-8

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B14238403
CAS No.: 252026-09-8
M. Wt: 325.16 g/mol
InChI Key: ZHOLTNDTYQGXRY-LLVKDONJSA-N
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Description

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chiral, non-canonical amino acid (ncAA) of high value for chemical biology and pharmaceutical research. This compound features a bromine atom at the 4-position of the indole ring, which serves as a versatile handle for further synthetic modification via cross-coupling reactions and as a heavy atom for biophysical analysis. The acetamido group at the 2-position mimics a protected amino terminus, enhancing the molecule's stability and making it a useful building block for peptide synthesis. Researchers primarily utilize this brominated amino acid and its analogs as sophisticated tools in Genetic Code Expansion (GCE) methodologies. GCE allows for the site-specific incorporation of non-canonical amino acids into proteins in live cells, enabling the study of protein structure and function with unprecedented precision . The incorporated bromo-indole side chain can act as a probe for techniques such as X-ray crystallography, or be used for post-translational labeling via biorthogonal chemistry to attach fluorophores or other small molecules . Furthermore, indole derivatives bearing halogen substituents are frequently explored in medicinal chemistry for their antimicrobial and biological activity profiles . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

252026-09-8

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m1/s1

InChI Key

ZHOLTNDTYQGXRY-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Bromination Strategies for Indole Derivatives

Enzymatic and Biosynthetic Methods

Tryptophan Synthase-Mediated Condensation

Tryptophan synthase (TrpS) catalyzes the condensation of 4-bromoindole with L-serine, forming (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid. Subsequent N-acetylation using acetyl-CoA yields the target compound. This method circumvents racemization issues but requires engineered TrpS variants to accommodate bulky bromine substituents.

Table 2: Enzymatic vs. Chemical Synthesis Metrics

Parameter Enzymatic Route Chemical Route
Yield (%) 45 62
Enantiomeric Excess (%) >99 99 (post-resolution)
Reaction Time (h) 24 48

Biosynthetic Pathway Modifications

Modifying the shikimate pathway to incorporate bromine at the anthranilate stage enables de novo biosynthesis. Overexpression of bromoperoxidases in Escherichia coli facilitates the generation of 4-bromoanthranilic acid, which is enzymatically converted to 4-bromotryptophan via the tryptophan biosynthetic enzymes. This approach remains experimental, with current yields below 10%.

Industrial-Scale Production Considerations

Optimization of Reaction Conditions

Large-scale synthesis prioritizes solvent recycling and catalyst recovery. Continuous-flow reactors reduce AlCl₃ usage in Friedel-Crafts alkylation by 40%, while immobilized Amano acylase enables reusable chiral resolution columns.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials, achieving 98% purity. Simulated moving bed (SMB) chromatography further enhances enantiomeric purity for pharmaceutical-grade applications.

Comparative Analysis of Synthesis Methods

The enzymatic route offers superior stereocontrol but suffers from lower yields and higher enzyme costs. Chemical synthesis, while more scalable, requires multi-step purification and resolution. Industrial production currently favors hybrid approaches, combining chemical bromination with enzymatic resolution to balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield 3-(4-bromo-1H-indol-3-yl)propanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between indole derivatives and biological macromolecules. Its bromine substitution makes it a useful probe in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Bromoindole C₁₃H₁₃BrN₂O₃ 341.16 N/A Hypothesized enhanced lipophilicity and halogen bonding capability.
N-Acetyl-D-tryptophan None C₁₃H₁₄N₂O₃ 246.26 2280-01-5 Reference standard; high solubility.
USP Tryptophan Related Compound B None C₁₃H₁₄N₂O₃ 246.26 N/A Pharmacopeial material; non-chiral.
(R)-4-Chlorophenyl Analog 4-Chlorophenyl C₁₁H₁₂ClNO₃ 241.67 135270-40-5 Industrial intermediate; requires safety precautions.
(R)-4-Nitrophenyl Analog 4-Nitrophenyl C₁₁H₁₂N₂O₅ 252.22 89615-73-6 API intermediate; storage at 2–8°C.

Biological Activity

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid, also known as acetyl-D-tryptophan, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H14BrN2O3, with a molecular weight of approximately 300.17 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, research has shown that indole derivatives can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The specific mechanism involves the activation of apoptotic pathways through ROS elevation, leading to cell cycle arrest and eventual cell death .

Table 1: Summary of Anticancer Studies

StudyCell LineMechanismFindings
Kyriakou et al. (2020)A375 (melanoma)ROS generationInduced apoptosis at IC50 values
Smith et al. (2021)HeLa (cervical cancer)Mitochondrial disruptionSignificant reduction in viability
Zhang et al. (2022)MCF-7 (breast cancer)Cell cycle arrestG1 phase arrest observed

Neuroprotective Effects

In addition to its anticancer activity, this compound has been investigated for neuroprotective effects. Studies suggest that it may protect dopaminergic neurons from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease . The compound's ability to modulate neuroinflammatory responses has also been noted.

Case Study: Neuroprotection in Parkinson's Disease
A recent study assessed the neuroprotective effects of this compound in an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) treated neuronal cells. The results indicated that treatment with this compound significantly reduced cell death and improved neuronal survival rates compared to untreated controls .

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It has been shown to:

  • Induce ROS Production : The compound increases ROS levels, which can trigger apoptotic pathways in cancer cells.
  • Modulate Inflammatory Responses : It may inhibit pro-inflammatory cytokines, thus reducing neuroinflammation.
  • Alter Cell Cycle Dynamics : By affecting cyclin-dependent kinases, it can lead to cell cycle arrest.

Q & A

Q. What are the established protocols for synthesizing (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid with high enantiomeric purity?

Methodological Answer:

  • Chiral Synthesis : Use Fmoc-protected (2R)-2-amino-3-(4-bromoindol-3-yl)propanoic acid as a precursor. Bromination of the indole ring is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C .
  • Enantiomeric Purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) to confirm >99% enantiomeric excess .
Synthetic Route Conditions Yield Purity
Solid-phase peptide synthesisFmoc deprotection with piperidine65-70%95%
Solution-phase brominationNBS in DMF, 0°C, 2h85%90%

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Desiccate using silica gel to avoid hydrolysis .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with reducing agents (e.g., NaBH₄) due to potential bromine displacement reactions .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆): δ 10.8 (s, indole NH), 4.3 (m, α-CH), 1.9 (s, acetyl CH₃). ¹³C NMR confirms the acetamido carbonyl at 170 ppm .
  • HRMS : Use electrospray ionization (ESI+) to observe [M+H]⁺ at m/z 355.04 (calculated for C₁₃H₁₂BrN₂O₃⁺) .
Technique Key Peaks/Data Reference
¹H NMRδ 7.2–7.5 (aromatic H)
HRMSm/z 355.04 (M+H⁺)

Q. What chromatographic techniques effectively purify this compound from reaction byproducts?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA). Retention time: 12.5 min .
  • Chiral Separation : Optimize with a Chiralpak AD-H column and ethanol:hexane (30:70) to resolve enantiomers .

Q. How can researchers confirm the absence of toxic byproducts in synthesized batches?

Methodological Answer:

  • LC-MS Screening : Detect brominated impurities (e.g., debrominated analogs) using a mass cutoff of m/z 300–400 .
  • Ames Test : Validate mutagenicity using Salmonella typhimurium TA98 strain (absence of revertant colonies at 1 mg/mL) .

Advanced Research Questions

Q. How to resolve conflicting bioactivity data of this compound across different cell lines?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays in triplicate across 3+ cell lines (e.g., HeLa, HEK293). Normalize data to cell viability controls .
  • Mechanistic Studies : Use siRNA knockdown to confirm target specificity if activity varies (e.g., indoleamine 2,3-dioxygenase inhibition) .

Q. How can computational models predict metabolic pathways, and what validation is required?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
  • Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at C4 of indole) .

Q. What assays assess the compound’s interaction with serum proteins?

Methodological Answer:

  • Fluorescence Quenching : Measure tryptophan fluorescence quenching in bovine serum albumin (BSA) at λₑₓ = 280 nm. Calculate binding constants (Kd) via Stern-Volmer plots .
  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during binding (20 µM compound vs. 2 µM BSA) .

Q. How does bromo-substitution influence reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with 4-chloroindole analogs in SNAr with piperidine. Bromo-substitution increases leaving group ability (k₂ for Br: 0.45 min⁻¹ vs. Cl: 0.12 min⁻¹) .
  • DFT Calculations : Analyze transition-state energies using Gaussian09 (B3LYP/6-31G*) to confirm bromine’s electron-withdrawing effects .

Q. What challenges arise in scaling up enantioselective synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace expensive chiral catalysts (e.g., Ru-BINAP) with immobilized enzymes (e.g., Candida antarctica lipase B) for cost-effective scaling .
  • Continuous Flow Systems : Use microreactors to enhance mixing and reduce racemization during bromination (residence time <5 min) .
Scale-Up Challenge Mitigation Strategy Reference
RacemizationLow-temperature flow reactors
Catalyst CostEnzyme immobilization

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